N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzenesulfonamide
Description
N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a 2-oxoindolin scaffold substituted with an ethyl group at the N1 position and a benzenesulfonamide moiety at the C5 position. The benzene ring in the sulfonamide group is further substituted with fluorine (at C3) and methoxy (at C4) groups.
Key structural features:
- Fluorine and methoxy groups: Fluorine may improve metabolic stability and binding affinity, while the methoxy group contributes to electron-donating effects and solubility modulation.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-3-20-15-6-4-12(8-11(15)9-17(20)21)19-25(22,23)13-5-7-16(24-2)14(18)10-13/h4-8,10,19H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOYMOYRAWOTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indolinone Core: The indolinone core can be synthesized via a cyclization reaction of an appropriate aniline derivative with an acyl chloride.
Introduction of the Ethyl Group: The ethyl group is introduced through an alkylation reaction using ethyl iodide or a similar reagent.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Fluorination and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate
Biological Activity
N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of the Compound
This compound belongs to a class of compounds known as sulfonamides, which have been extensively studied for their antibacterial and anticancer properties. The structure consists of an indole moiety, which is known for its biological significance, attached to a sulfonamide group that enhances its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes, including carbonic anhydrases and certain kinases, which are crucial in cancer cell proliferation and survival.
- Antioxidant Activity : The compound exhibits antioxidant properties that can protect cells from oxidative stress, a contributor to various diseases including cancer.
- Apoptosis Induction : Studies indicate that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Study 1: Anticancer Efficacy
In a study published in 2025, this compound demonstrated significant anticancer effects on pancreatic cancer cell lines (PANC-1). The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell death. Molecular docking studies supported these findings by indicating strong binding affinities to target proteins involved in cell survival pathways.
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound. It was found to effectively inhibit several key enzymes involved in metabolic processes related to cancer progression. The study highlighted its potential as a dual-action drug that not only targets cancer cells directly but also modulates metabolic pathways that support tumor growth.
Research Findings
Recent research has corroborated the promising biological activities of this compound:
- Antioxidant Capacity : The compound exhibited robust antioxidant activity in various assays, suggesting its potential role in mitigating oxidative stress-related disorders.
- Selectivity : Preliminary studies indicate that the compound selectively targets cancer cells while sparing normal cells, reducing potential side effects associated with traditional chemotherapeutics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide Moieties
a) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one system.
- Sulfonamide Group : Positioned similarly to the target compound but attached to a pyrimidine ring.
- Substituents : Dual fluorine atoms (on chromen and benzene) and a methyl group on the sulfonamide nitrogen.
- Properties: Melting Point (MP): 175–178°C (higher than typical indolinones, suggesting greater crystallinity). Mass: 589.1 g/mol (larger molecular weight due to the chromen-pyrimidine core).
- Comparison: The chromen-pyrimidine core may enhance π-π stacking interactions compared to the indolinone scaffold. The dual fluorine substitution could improve target binding but reduce solubility relative to the target compound’s single fluorine and methoxy groups .
b) N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide (NAT-1) ()
- Core Structure : Thiazolidin-4-one ring.
- Substituents : Methoxyphenyl and nicotinamide groups.
- Comparison: The thiazolidinone core lacks the aromatic indolinone system, reducing planarity and hydrogen-bonding capacity. NAT-1’s nicotinamide group introduces a pyridine ring, which may confer distinct electronic properties compared to the target compound’s benzenesulfonamide.
Physicochemical and ADMET Properties
While direct data for the target compound are unavailable in the provided evidence, insights can be inferred from structurally related molecules:
- Lipophilicity: The ethyl group in the target compound likely increases logP compared to NAT-1 (thiazolidinone) but decreases it relative to the chromen-pyrimidine derivative in .
- Solubility : Methoxy groups generally enhance aqueous solubility, as seen in N-carboxymethyl chitosan derivatives (). The fluorine atom in the target compound may counteract this slightly due to its electronegativity.

- Metabolic Stability: Fluorine substitution (common in and the target compound) is known to block cytochrome P450-mediated oxidation, extending half-life .
Research Implications and Gaps
- Synthetic Methods : The target compound’s synthesis may parallel ’s use of palladium-catalyzed cross-coupling (e.g., Suzuki reactions) for introducing aryl groups.
- Biological Activity: Fluorinated sulfonamides in and NAT-1’s thiazolidinone derivatives suggest possible kinase or antimicrobial targets for the compound.
- Data Limitations: No experimental bioactivity or crystallographic data for the target compound are provided in the evidence. Structural refinement tools like SHELX () could be critical for future crystallographic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

